3-tert-Butyldimethylsilylpropynal
Description
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Structure
3D Structure
Properties
CAS No. |
90083-19-5 |
|---|---|
Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]prop-2-ynal |
InChI |
InChI=1S/C9H16OSi/c1-9(2,3)11(4,5)8-6-7-10/h7H,1-5H3 |
InChI Key |
VZWFIYZKTGGSPN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C#CC=O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC=O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Tert Butyldimethylsilylpropynal
Nucleophilic Additions to the Aldehyde Moiety
The aldehyde functional group in 3-tert-butyldimethylsilylpropynal is a key site for nucleophilic attack. The electron-withdrawing nature of the adjacent acetylenic group enhances the electrophilicity of the carbonyl carbon, making it susceptible to a variety of nucleophiles.
Organometallic Reagents (Grignard, Organolithium, Organozinc)
Organometallic reagents, such as Grignard, organolithium, and organozinc compounds, are potent nucleophiles that readily add to the carbonyl group of this compound. youtube.comlibretexts.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. youtube.com
Grignard Reagents (RMgX): These organomagnesium halides react with this compound to yield secondary propargyl alcohols after an acidic workup. youtube.comyoutube.com The reaction proceeds through a nucleophilic addition mechanism where the carbanion-like alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon. youtube.comyoutube.com The resulting magnesium alkoxide intermediate is then protonated to give the final alcohol product. youtube.com The choice of the R group in the Grignard reagent allows for the introduction of a wide variety of substituents.
Organolithium Reagents (RLi): Organolithium reagents are generally more reactive than Grignard reagents and behave as strong nucleophiles and bases. wikipedia.orgnih.gov Their reaction with this compound is analogous to the Grignard addition, affording secondary propargyl alcohols. youtube.com Due to their high reactivity, these reactions are typically carried out at low temperatures to minimize side reactions. The carbon-lithium bond is highly polar, rendering the carbon atom strongly nucleophilic. youtube.com
Organozinc Reagents (R2Zn): Organozinc reagents are generally less reactive than their Grignard and organolithium counterparts. This lower reactivity can be advantageous in achieving higher selectivity, particularly in the presence of other reactive functional groups. msu.edu The addition of organozinc reagents to this compound also leads to the formation of secondary propargyl alcohols.
Table 1: Nucleophilic Addition of Organometallic Reagents to this compound
| Organometallic Reagent | General Formula | Product after Workup |
| Grignard Reagent | RMgX | Secondary Propargyl Alcohol |
| Organolithium Reagent | RLi | Secondary Propargyl Alcohol |
| Organozinc Reagent | R2Zn | Secondary Propargyl Alcohol |
Hydride Reductions and Subsequent Derivatizations
Hydride reducing agents are a common choice for the reduction of aldehydes to primary alcohols. youtube.comyoutube.com
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) readily reduce the aldehyde functionality of this compound to a primary propargyl alcohol. youtube.comyoutube.com LiAlH4 is a more powerful reducing agent than NaBH4 and can reduce a wider range of functional groups. youtube.com The reaction involves the transfer of a hydride ion (H-) from the reducing agent to the carbonyl carbon. youtube.com A subsequent workup with a protic solvent protonates the resulting alkoxide to yield 3-tert-butyldimethylsilylpropyn-1-ol. khanacademy.org
Subsequent Derivatizations: The primary alcohol obtained from the hydride reduction can be further functionalized. For instance, it can be converted into a good leaving group, such as a tosylate or mesylate, allowing for subsequent nucleophilic substitution reactions. Alternatively, it can be oxidized back to the aldehyde or to the corresponding carboxylic acid using appropriate oxidizing agents.
Amine and Hydrazine Condensations
The carbonyl group of this compound can undergo condensation reactions with primary amines and hydrazines to form imines and hydrazones, respectively. These reactions typically proceed via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Amine Condensations: The reaction with primary amines results in the formation of N-substituted imines. These imines can be stable compounds or can serve as intermediates for further transformations.
Hydrazine Condensations: Hydrazine and its derivatives react with this compound to form hydrazones. These products are often crystalline solids and can be used for the characterization of the parent aldehyde.
Cycloaddition Reactions Involving the Alkyne Unit
The carbon-carbon triple bond in this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic systems.
Diels-Alder and Hetero-Diels-Alder Reactions
The alkyne moiety of this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The presence of the electron-withdrawing aldehyde group can influence the reactivity and regioselectivity of the cycloaddition.
Diels-Alder Reactions: In a typical Diels-Alder reaction, the alkyne reacts with a 1,3-diene to afford a cyclohexadiene derivative. The stereochemistry of the diene is retained in the product. vaia.com
Hetero-Diels-Alder Reactions: The alkyne can also participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. mdpi.comnih.gov These reactions are valuable for the synthesis of a wide variety of heterocyclic compounds. mdpi.com For example, reaction with a nitrosoalkene could potentially lead to the formation of a six-membered ring containing nitrogen and oxygen atoms. nih.gov
Table 2: Cycloaddition Reactions of this compound
| Reaction Type | Reactant | Product Type |
| Diels-Alder | Conjugated Diene | Cyclohexadiene Derivative |
| Hetero-Diels-Alder | Heterodiene | Heterocyclic Compound |
[2+2+2] Cycloadditions and Related Annulations
Transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for the synthesis of substituted benzene (B151609) rings. In these reactions, three alkyne units, or a combination of alkynes and alkenes, are coupled together. This compound can serve as one of the alkyne components in such reactions.
Related annulation reactions, which involve the formation of a new ring onto an existing one, can also utilize the reactivity of the alkyne. nih.gov These reactions often proceed through a sequence of steps, such as a Michael addition followed by an intramolecular cyclization.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized click chemistry reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst. beilstein-journals.orgnih.gov The process is known for its high regioselectivity, yielding exclusively the 1,4-isomer, and its tolerance to a wide variety of functional groups. beilstein-journals.orgnih.gov
The reaction typically proceeds under mild conditions, often at room temperature, and can be carried out in various solvents, including water. beilstein-journals.orgmdpi.com The use of ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can accelerate the reaction and stabilize the Cu(I) oxidation state, particularly in aqueous media. beilstein-journals.org
In the context of this compound, the aldehyde functionality can be a valuable handle for further transformations after the formation of the triazole ring. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the terminal alkyne, which can be readily removed post-cycloaddition if desired.
Table 1: Exemplary Conditions for CuAAC Reactions
| Catalyst System | Ligand (if any) | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| CuSO₄·5H₂O / Sodium Ascorbate | None | Water/t-BuOH | Room Temp. | High | beilstein-journals.org |
| [Cu(PPh₃)₂]NO₃ | None | Toluene | Room Temp. | 96% | beilstein-journals.org |
| CuI | TBTA | Various | Room Temp. | Excellent | nih.gov |
Electrophilic Transformations and Functionalization
The carbon-carbon triple bond in this compound is susceptible to attack by various electrophiles, leading to a range of functionalized products.
Halogenation Reactions
The halogenation of alkynes, including silylated alkynes, can proceed via different pathways depending on the reaction conditions and the specific halogenating agent used. The addition of halogens such as chlorine, bromine, and iodine across the triple bond can lead to dihaloalkene products. The stereochemistry of the addition (syn or anti) can often be controlled by the choice of reagents and reaction conditions.
For instance, the reaction with I₂ can lead to the formation of iodo-substituted compounds. In some cases, the reaction of an organostibane derived from an alkyne with I₂ has been shown to produce an iodo-substituted triazole. beilstein-journals.org
Hydration and Hydroamination Pathways
Hydration: The addition of water across the alkyne triple bond, known as hydration, typically yields carbonyl compounds. mdma.chmdpi.com In the case of terminal alkynes, Markovnikov addition leads to methyl ketones. However, anti-Markovnikov hydration to produce aldehydes is also possible with specific catalysts, such as certain ruthenium complexes. mdma.ch Gold catalysts have also been shown to be effective for the hydration of alkynes. mdpi.com The aldehyde group already present in this compound would likely require protection prior to a hydration reaction to avoid undesired side reactions.
Hydroamination: The addition of an N-H bond of an amine across the alkyne is termed hydroamination. mdpi.comnih.gov This reaction can be catalyzed by various transition metal complexes, including gold and ruthenium. mdma.chmdpi.comnih.gov The regioselectivity of the addition (Markovnikov or anti-Markovnikov) is dependent on the catalyst system and the substrates. Gold-catalyzed hydroamination often proceeds via a nucleophilic attack of the amine on the gold-activated alkyne. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (Beyond Synthesis)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.govsigmaaldrich.comorganic-chemistry.org While often used in the synthesis of complex molecules, these reactions can also be employed to further functionalize molecules like this compound. The Sonogashira coupling is a prominent example of such a reaction involving a terminal alkyne. organic-chemistry.orgnih.govlibretexts.org
Coupling with Aryl and Vinyl Halides
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is highly versatile for creating C(sp)-C(sp²) bonds. nih.gov The reaction typically employs a palladium(0) species, which undergoes oxidative addition with the aryl or vinyl halide. Subsequent transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst. nih.gov
Copper-free Sonogashira protocols have also been developed, often utilizing bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. organic-chemistry.orgnih.gov Room-temperature conditions have been achieved using specific catalyst systems, such as [DTBNpP]Pd(crotyl)Cl. nih.gov
For this compound, the Sonogashira coupling would involve the reaction of its terminal alkyne (after potential deprotection of the silyl (B83357) group) with an aryl or vinyl halide. The aldehyde group would likely be compatible with many Sonogashira conditions, offering a route to complex aryl or vinyl alkynyl aldehydes.
Table 2: Representative Palladium Catalysts and Ligands for Sonogashira Coupling
| Palladium Source | Ligand | Co-catalyst | Base | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | CuI | Amine | libretexts.org |
| Pd(OAc)₂ | P(t-Bu)₃ | None | Cs₂CO₃ | nih.gov |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | TMP | nih.gov |
Intramolecular Cyclization Reactions
The functionalities within this compound and its derivatives can be exploited in intramolecular cyclization reactions to construct various heterocyclic systems. For instance, a derivative of this compound could be designed to contain a nucleophilic group that can attack the alkyne or the aldehyde.
Palladium-catalyzed intramolecular reactions, such as intramolecular Heck or Sonogashira-type couplings, could be envisioned if an appropriate halide or triflate is present in the same molecule. Additionally, the aldehyde can participate in cyclizations, for example, through the formation of an acyliminium ion intermediate which can then be trapped by the alkyne or another nucleophile within the molecule. researchgate.net Scandium(III) triflate has been reported to catalyze the intramolecular cyclization of N,O-acetals to form dyadic 1,3-oxazinan-2-ones. researchgate.net
Radical Reactions and Photochemical Transformations of this compound
The reactivity of this compound under radical and photochemical conditions is an area of significant interest, leveraging the unique electronic properties of the silyl-substituted alkyne and the aldehyde functionality. These reactions can lead to the formation of complex cyclic and acyclic structures through intramolecular and intermolecular processes.
Photoinduced Cyclizations
While specific studies on the photoinduced cyclizations of this compound are not extensively documented in the literature, the reactivity of analogous alkynyl aldehydes provides a strong precedent for predicting its behavior. Research into the photocatalytic divergent cyclization of various alkynyl aldehydes has demonstrated their ability to form highly functionalized cyclopentenones and dihydropyranols under mild, visible-light-induced conditions. researchgate.netrsc.org
In a notable study, a solvent-controlled photocatalytic divergent cyclization of alkynyl aldehydes with sulfonyl chlorides was developed. researchgate.netrsc.org This process allows for the selective construction of different molecular scaffolds from the same starting materials, highlighting the versatility of photo-initiated radical pathways. The reaction is initiated by a photocatalyst, such as fac-Ir(ppy)3, which, upon irradiation with blue LEDs, facilitates the generation of a sulfonyl radical from a sulfonyl chloride. This radical then adds to the alkyne, initiating a cascade of events that ultimately leads to the cyclized products.
The mechanism for the formation of cyclopentenones is proposed to involve the addition of the sulfonyl radical to the alkyne, followed by an intramolecular radical addition to the aldehyde carbonyl group. A subsequent 1,2-hydrogen atom transfer (1,2-HAT) of the resulting alkoxy radical, facilitated by a solvent like N,N-dimethylacetamide (DMA), leads to the final cyclopentenone structure. researchgate.netrsc.org
Alternatively, when the reaction is conducted in a different solvent system, such as acetonitrile (B52724) (MeCN), the reaction pathway diverges to selectively produce dihydropyranols. This pathway is thought to proceed through a C-C bond cleavage of the intermediate alkoxy radical. researchgate.netrsc.org
Given these findings, it is plausible that this compound could undergo similar photoinduced cyclizations. The tert-butyldimethylsilyl group would likely influence the regioselectivity of the initial radical addition and the stability of the intermediates, potentially favoring specific cyclization pathways.
The table below summarizes the results from the solvent-controlled photocatalytic divergent cyclization of various alkynyl aldehydes, which serves as a model for the potential reactivity of this compound. researchgate.netrsc.org
| Entry | Alkynyl Aldehyde (1) | Sulfonyl Chloride (2) | Solvent | Product(s) | Yield (%) |
| 1 | 1a | TsCl (2a) | DMA | 3a | 66 |
| 2 | 1a | TsCl (2a) | DMA | 3a | 76 |
| 3 | 1a | TsCl (2a) | MeCN | 3a / 4a | 5 / 57 |
| 4 | 1g | TsCl (2a) | MeCN/H₂O | 4g | 70 |
| 5 | 1h | TsCl (2a) | MeCN/H₂O | 4h | 76 |
| 6 | 1i | TsCl (2a) | MeCN/H₂O | 4i | 42 |
Table adapted from Wang, Y., et al. (2021). researchgate.netrsc.org
Radical Addition to the Alkyne
The addition of radicals to the carbon-carbon triple bond of this compound represents a key transformation for this compound. The silyl group plays a crucial role in directing the regioselectivity of the radical addition. Generally, radical additions to silyl-substituted alkynes proceed with high regioselectivity, with the radical adding to the carbon atom distal to the silyl group. This preference is attributed to the stabilizing effect of the silicon atom on a radical at the adjacent (alpha) position.
In the context of this compound, a radical species (R•) would be expected to add to the C-2 position of the propynal skeleton, leading to the formation of a vinyl radical intermediate with the radical center at C-3, adjacent to the silyl group. This intermediate can then be trapped by a hydrogen atom donor or another radical species to yield the final product.
The general mechanism for the radical addition to this compound can be depicted as follows:
Initiation: Generation of a radical species (R•) from a suitable initiator under thermal or photochemical conditions.
Propagation:
Addition of the radical (R•) to the C-2 position of the alkyne, forming a stabilized vinyl radical intermediate.
The vinyl radical abstracts an atom (e.g., a hydrogen atom from a donor molecule) to give the final addition product and regenerate a radical to continue the chain reaction.
Termination: Combination of two radical species to form a non-radical product.
The electron-withdrawing nature of the aldehyde group in this compound further influences the reactivity of the alkyne towards radical addition, making it more susceptible to attack by nucleophilic radicals.
Applications of 3 Tert Butyldimethylsilylpropynal in Complex Molecule Synthesis
Building Block for Natural Product Synthesis
Natural products often feature intricate carbon skeletons and a high density of functional groups. The synthesis of these molecules represents a significant challenge and a driving force for the development of new synthetic methodologies. Silyl-protected acetylenic aldehydes are recognized as valuable synthons in this context.
Polyketides and acetogenins (B1209576) are large families of natural products characterized by long carbon chains with repeating oxygenated functionalities. frontiersin.orgmdpi.comnih.gov The biosynthesis of polyketides involves the iterative condensation of acyl-CoA units, a process that has inspired synthetic chemists to develop iterative strategies for their total synthesis. frontiersin.orgnih.gov Annonaceous acetogenins, a subclass of polyketides, are known for their potent biological activities and often contain tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings within their long aliphatic chains. nih.govbeilstein-journals.orgpsu.edunih.govmdpi.com
While the total synthesis of numerous polyketides and acetogenins has been reported, a specific, documented role for 3-tert-butyldimethylsilylpropynal as a key starting material or intermediate in these syntheses is not prominent in the current body of scientific literature. General strategies for acetogenin (B2873293) synthesis often involve the coupling of complex fragments, which may themselves be derived from various chiral building blocks, but a direct lineage from this compound is not a commonly cited route. nih.govbeilstein-journals.orgnih.gov
Alkaloids and terpenoids represent two other major classes of natural products with diverse structures and biological activities. researchgate.netnih.govnih.govrsc.orgrsc.orgnih.govnih.gov The synthesis of these complex molecules often relies on creative strategies for ring construction and stereocenter installation.
The literature on the total synthesis of alkaloids and terpenoids is vast, detailing numerous innovative synthetic pathways. researchgate.netnih.govnih.govrsc.orgrsc.orgnih.govnih.gov However, similar to the case of polyketides and acetogenins, the use of this compound as a central building block in these syntheses is not a recurring theme. Synthetic approaches to these natural products often employ other specialized starting materials and reaction cascades. nih.govrsc.orgrsc.org
Precursor for Pharmaceutical Intermediates
The development of new pharmaceuticals is a critical area of chemical research. The synthesis of novel molecular scaffolds and bioactive molecules often requires versatile and readily modifiable starting materials.
Heterocyclic compounds, such as oxazoles and triazoles, form the core of many pharmaceutical agents. nih.govnih.govorganic-chemistry.orgbeilstein-journals.orgderpharmachemica.comnih.gov The synthesis of substituted versions of these heterocycles is a major focus of medicinal chemistry. The aldehyde and alkyne functionalities of this compound make it a theoretical precursor for such scaffolds. For instance, the aldehyde could be condensed with a suitable amine, and the alkyne could participate in cycloaddition reactions.
While numerous methods exist for the synthesis of oxazole (B20620) and triazole derivatives, direct synthetic routes starting from this compound are not widely reported. nih.govnih.govorganic-chemistry.orgbeilstein-journals.orgderpharmachemica.comnih.gov Research in this area tends to focus on other established synthetic protocols.
The search for new bioactive molecules is a continuous effort in drug discovery. The structural features of this compound could, in principle, be incorporated into novel molecular designs to explore new areas of chemical space and biological activity. The tert-butyldimethylsilyl group itself can influence the lipophilicity and pharmacokinetic properties of a molecule.
Despite this potential, there is a lack of specific examples in the peer-reviewed literature detailing the synthesis of new bioactive molecules where this compound serves as the primary starting material.
Role in Material Science Precursors
The unique electronic and structural properties of acetylenic compounds make them attractive precursors for various materials, including polymers and functional organic materials. The aldehyde group in this compound could be used for polymerization or for grafting onto surfaces, while the protected alkyne offers a site for further modification or for the creation of conjugated systems after deprotection.
However, the application of this compound as a precursor in material science is not a well-documented area of research. The scientific literature on novel materials often describes the use of other functionalized alkynes or aldehydes in the synthesis of polymers and other advanced materials.
Monomer Synthesis for Functional Polymers
While direct polymerization of this compound is not common, its functional groups make it an ideal candidate for modification into a specialized monomer for creating functional polymers. The aldehyde can be converted into a variety of polymerizable groups. For instance, reduction to a primary alcohol followed by esterification with a molecule like acryloyl chloride would yield a vinyl-type monomer.
Alternatively, the aldehyde could undergo a Wittig reaction to install a polymerizable olefin. The true utility lies in the pendant-protected alkyne group. Once incorporated into a polymer backbone, the tert-butyldimethylsilyl (TBS) group can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The unmasked terminal alkyne then becomes available for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the precise attachment of various functional moieties to the polymer chain, creating materials with tailored properties for applications in material science and biomedicine.
Formation of Organosilicon-Based Materials
The silicon atom in the tert-butyldimethylsilyl group provides a direct pathway for incorporating this molecule into organosilicon-based materials like polysiloxanes or silsesquioxanes. nih.gov Organoalkoxysilanes are the typical precursors for these materials, formed through hydrolysis and condensation reactions. nih.gov
The this compound molecule could be integrated into such systems through strategic modification. One potential route involves hydrosilylation across the carbon-carbon triple bond (after deprotection) with a molecule containing one or more Si-H bonds and also hydrolyzable groups (like alkoxy groups). A more direct approach could involve modifying the aldehyde function into a group that can react with other silane (B1218182) precursors. The resulting structure would be a polysiloxane network functionalized with propargyl or other organic groups derived from the original propynal backbone, offering a method to create hybrid organic-inorganic materials with tunable characteristics.
Chiral Auxiliary and Asymmetric Synthesis Applications
Although this compound is itself an achiral molecule, its aldehyde functional group is a key site for asymmetric transformations, allowing for the synthesis of enantiomerically enriched or pure products. researchgate.net This is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Stereoselective Reactions Employing the Compound
The aldehyde group of this compound is susceptible to nucleophilic attack, and this reaction can be rendered stereoselective by using chiral catalysts or reagents. Enantioselective addition of organometallic reagents (e.g., organozinc, organolithium, or Grignard reagents) to the aldehyde is a powerful method for creating chiral secondary alcohols. The presence of a chiral ligand, which coordinates to the metal center, dictates the facial selectivity of the nucleophilic attack on the prochiral carbonyl group, leading to the preferential formation of one enantiomer over the other.
Another important class of stereoselective reactions is the asymmetric alkynylation of the aldehyde. This involves adding another alkyne unit to the aldehyde, a reaction that can be catalyzed by chiral metal complexes to produce a chiral propargylic alcohol with high enantiomeric excess. The table below summarizes key types of stereoselective reactions applicable to the aldehyde functionality of the compound.
| Reaction Type | Reagent/Catalyst System | Product Type | Stereochemical Control |
| Asymmetric Alkylation | R-MgX or R-Li with a chiral ligand (e.g., SPARTOs) | Chiral Secondary Alcohol | Ligand-controlled facial selectivity |
| Asymmetric Alkynylation | Terminal Alkyne, Et₂Zn, Chiral Ligand (e.g., BINOL-based) | Chiral Propargylic Alcohol | Catalyst directs the addition to one face of the aldehyde. |
| Asymmetric Aldol Reaction | Ketone silyl (B83357) enol ether, Chiral Lewis Acid (e.g., Chiral Boron or Ti complex) | Chiral β-Hydroxy Ketone | Chiral Lewis acid organizes the transition state. |
| Asymmetric Allylation | Allylboron or Allylsilane reagent with a chiral auxiliary | Chiral Homoallylic Alcohol | Reagent-controlled stereoselectivity |
This table presents representative examples of stereoselective reactions applicable to aldehydes like this compound.
Introduction of Chiral Centers
A chiral center is an atom, typically carbon, bonded to four different groups. The stereoselective reactions described above are methods for the direct introduction of such a center into a molecule. When a nucleophile adds to the carbonyl carbon of this compound, the hybridization of the carbon changes from sp² (trigonal planar and achiral) to sp³ (tetrahedral).
If the reaction is performed under asymmetric conditions, a new chiral center is created with a specific, predictable configuration (R or S). For example, in the enantioselective addition of diethylzinc (B1219324) (Et₂Zn) to the aldehyde in the presence of a chiral amino alcohol catalyst, the ethyl group will add preferentially to either the Re or Si face of the aldehyde. This results in the formation of a chiral secondary alcohol, (R)- or (S)-1-(tert-butyldimethylsilyl)pent-1-yn-3-ol, in high enantiomeric purity. This process effectively transfers the chirality from the catalyst to the product molecule, which can then be used in subsequent steps for the synthesis of complex chiral targets.
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the complete structural characterization of 3-tert-Butyldimethylsilylpropynal in solution. A combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all atoms within the molecule and provides insights into its three-dimensional structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the electronic environment of the hydrogen atoms. For this compound, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.0-10.0 ppm, due to the deshielding effect of the carbonyl group. The protons of the tert-butyl group will give rise to a sharp singlet at approximately 0.9-1.0 ppm, integrating to nine protons. The two methyl groups attached to the silicon atom are also expected to produce a singlet, integrating to six protons, in the upfield region around 0.1-0.2 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The aldehydic carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of 175-185 ppm. The sp-hybridized carbons of the alkyne are expected to resonate between 80 and 100 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups attached to it will appear at approximately 25-30 ppm and 15-20 ppm, respectively. The methyl carbons bonded to the silicon atom are predicted to have a chemical shift in the upfield region, typically between -5 and 0 ppm.
²⁹Si NMR Spectroscopy: Silicon-29 NMR provides direct information about the silicon environment. For silylated alkynes, the ²⁹Si chemical shift is influenced by the nature of the substituents on the silicon atom. In this compound, the silicon atom is bonded to a tert-butyl group, two methyl groups, and an sp-hybridized carbon. The expected chemical shift for such an environment is in the range of -5 to -15 ppm relative to tetramethylsilane (TMS). Computational studies have shown that the chemical shifts of tetracoordinated silicon compounds can be accurately predicted using density functional theory (DFT) methods. rsc.orgrsc.orgunige.chresearchgate.net
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.15 | 176.5 |
| Acetylenic C (C≡C-CHO) | - | 98.2 |
| Acetylenic C (Si-C≡C) | - | 95.8 |
| tert-Butyl (quaternary C) | - | 25.8 |
| tert-Butyl (-CH₃) | 0.98 | 16.2 |
| Si-CH₃ | 0.12 | -4.8 |
Note: Predicted values are generated using online NMR prediction tools.
Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, which lacks adjacent protons, the COSY spectrum is expected to be simple, primarily showing no cross-peaks, confirming the isolated nature of the proton spin systems. researchgate.netsemanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would show correlations between the aldehydic proton and its corresponding carbon, the tert-butyl protons and their carbons, and the Si-methyl protons and their carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.netsemanticscholar.org Key expected correlations for this compound include:
The aldehydic proton to the acetylenic carbons.
The tert-butyl protons to the quaternary carbon of the tert-butyl group and to the silicon atom (if a ²⁹Si-HMBC is performed).
The Si-methyl protons to the silicon atom and the adjacent acetylenic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In this molecule, NOESY could reveal through-space interactions between the protons of the tert-butyl group and the Si-methyl groups, helping to confirm the conformation of the silyl (B83357) protecting group.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and for probing its fragmentation pathways, which can aid in structural confirmation and the identification of reaction intermediates.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₆OSi), the expected exact mass can be calculated and compared with the experimental value to confirm its composition.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion or a key fragment) and its subsequent fragmentation. This technique is particularly useful for elucidating the structure of reaction intermediates. The fragmentation pattern of this compound is expected to be dominated by cleavages characteristic of tert-butyldimethylsilyl ethers and alkynes. cardiff.ac.uk A plausible fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the silyl group, followed by the loss of the tert-butyl group. Another characteristic fragmentation is the loss of isobutene from the tert-butyl group.
Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 168.1 | 153.1 | •CH₃ |
| 168.1 | 111.1 | C₄H₉• |
| 168.1 | 57.1 | C₄H₈ + CHO• |
| 153.1 | 97.1 | C₄H₈ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. arxiv.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands. A sharp and intense band corresponding to the C≡C triple bond stretch is anticipated in the region of 2100-2200 cm⁻¹. The aldehydic C=O stretching vibration will give rise to a strong absorption band around 1680-1700 cm⁻¹. The C-H stretch of the aldehyde group is typically observed as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The characteristic vibrations of the tert-butyl and methyl groups (C-H stretches and bends) will appear in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The Si-C bond vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give rise to strong signals. Therefore, the C≡C triple bond stretch in this compound is expected to be a very strong and sharp band in the Raman spectrum, often more intense than in the IR spectrum. scifiniti.com The C=O stretch will also be Raman active. The symmetric vibrations of the silyl group may also be more prominent in the Raman spectrum. The principle of mutual exclusion, which applies to molecules with a center of symmetry, dictates that some vibrations may be active in only IR or Raman, but not both; however, this compound lacks a center of inversion, so many of its vibrational modes are expected to be active in both techniques. arxiv.orgnist.gov
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |
| C-H (aldehyde) | Stretching | 2720, 2820 | Medium | Medium |
| C=O (aldehyde) | Stretching | 1680-1700 | Strong | Medium |
| C≡C (alkyne) | Stretching | 2100-2200 | Medium | Strong |
| C-H (alkyl) | Stretching | 2850-3000 | Strong | Strong |
| Si-C | Stretching | 600-800 | Medium | Strong |
Vibrational Modes of the Aldehyde and Alkyne Moieties
A detailed analysis of the vibrational modes of the aldehyde and alkyne functional groups in this compound requires specific infrared (IR) and Raman spectroscopic data. While general characteristic frequencies for these functional groups are well-established, the precise frequencies, intensities, and potential coupling of these modes within the specific molecular framework of this compound are unknown.
For the aldehyde moiety, key vibrational modes would include:
C=O stretching: Typically a strong absorption in the IR spectrum, its exact wavenumber would be influenced by the electronic effects of the adjacent silyl-alkynyl group.
C-H stretching (aldehydic proton): Usually observed as a pair of weaker bands in the IR spectrum, their positions are characteristic of aldehydes.
For the alkyne moiety, the principal mode of interest is:
C≡C stretching: The intensity of this vibration in the IR and Raman spectra is highly dependent on the symmetry of the molecule. In a terminal alkyne derivative like this, a discernible signal would be expected.
Without experimental spectra or high-level computational chemistry results, any discussion of these vibrational modes would be purely speculative and not meet the standards of a scientifically accurate article.
Conformationally Sensitive IR Absorptions
The study of conformationally sensitive IR absorptions involves analyzing how changes in the molecule's three-dimensional shape affect its vibrational spectrum. For this compound, this would likely involve rotation around the single bonds, for instance, between the silyl group and the alkyne, or the alkyne and the aldehyde. Certain vibrational modes, particularly those involving skeletal vibrations or bending modes, can shift in frequency or change in intensity with different conformations. Identifying these sensitive absorptions requires either temperature-dependent spectroscopic studies or sophisticated computational modeling, neither of which appears to be published for this compound.
X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to a liquid or low-melting solid like this compound, it is common practice to first prepare a solid derivative, for example, by reaction with a suitable crystalline reagent. The resulting crystal structure would provide invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state. Furthermore, for chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. A search of crystallographic databases has not yielded any structures for derivatives of this compound.
Theoretical and Computational Studies on 3 Tert Butyldimethylsilylpropynal
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the arrangement of electrons and energy levels within a molecule, which in turn dictates its chemical properties.
Frontier Molecular Orbitals (FMO) Analysis
The Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone in predicting chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
For 3-tert-butyldimethylsilylpropynal, the HOMO is expected to be localized primarily on the carbon-carbon triple bond (the alkyne moiety), which is electron-rich. The LUMO, on the other hand, would be centered on the electron-deficient carbonyl carbon of the aldehyde group. The bulky tert-butyldimethylsilyl (TBDMS) group, being electron-donating through hyperconjugation and inductive effects, would raise the energy of the HOMO, potentially making the alkyne more nucleophilic compared to an unsubstituted propynal.
The analysis of FMOs can predict the regioselectivity and stereoselectivity of various reactions. For instance, in a cycloaddition reaction, the interaction between the HOMO of this compound (acting as the dienophile) and the LUMO of a diene would determine the outcome of the reaction. numberanalytics.com The relative sizes of the orbital lobes on the atoms involved dictate the preferred orientation of approach.
| Orbital | Expected Primary Localization | Influence of Substituents |
| HOMO | Carbon-Carbon Triple Bond (Alkyne) | The electron-donating TBDMS group raises the HOMO energy. |
| LUMO | Carbonyl Carbon (Aldehyde) | The electronegative oxygen atom lowers the LUMO energy. |
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule is rarely uniform. This asymmetry leads to a molecular electrostatic potential (ESP), which is a valuable tool for predicting intermolecular interactions and reactive sites. The ESP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. rsc.org
In this compound, the ESP would show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. Conversely, the carbonyl carbon would exhibit a strong positive potential, making it the primary site for nucleophilic addition. The acetylenic protons, if any were present, would be slightly acidic, but the presence of the bulky TBDMS group shields the alkyne and its electronic character is more dominant. The ESP can also guide the prediction of transition state geometries in reactions by identifying the most likely points of interaction between reactants. rsc.org
Density Functional Theory (DFT) for Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and reactivity of molecules. It offers a good balance between accuracy and computational cost, making it suitable for analyzing complex reaction mechanisms.
Transition State Analysis of Key Reactions
A key application of DFT is the location and characterization of transition states, which are the energy maxima along a reaction coordinate. youtube.com By analyzing the geometry and energy of a transition state, chemists can gain a deep understanding of the reaction mechanism and the factors that control its rate.
For this compound, DFT could be employed to study the transition states of several important reactions. For example, in a nucleophilic addition to the carbonyl group, DFT calculations could model the approach of the nucleophile and the breaking of the C=O pi bond, revealing the structure of the transition state. youtube.com Similarly, for reactions involving the alkyne, such as a Sonogashira coupling, DFT could elucidate the mechanism of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com Studies on similar aldehyde-alkyne coupling reactions have successfully used DFT to rationalize experimental observations. researchgate.net
Reaction Pathway Energetics and Activation Barriers
Beyond identifying transition states, DFT calculations can map out the entire energy profile of a reaction pathway, including the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers (the energy difference between the reactants and the transition state), which are crucial for predicting reaction rates.
For instance, a DFT study on the α-alkynylation of aldehydes has shown how different reaction pathways can lead to various products, with the relative energy barriers determining the product distribution. acs.orgnih.govacs.org In the case of this compound, DFT could be used to compare the energetics of 1,2-addition to the aldehyde versus other potential reaction pathways. The calculations would provide quantitative data on the activation energies, helping to predict which reaction is more likely to occur under specific conditions.
| Reaction Type | Predicted Activation Barrier (Qualitative) | Key Factors Influencing Barrier Height |
| Nucleophilic addition to carbonyl | Relatively low | Strength of the nucleophile, steric hindrance from the TBDMS group. |
| Electrophilic addition to alkyne | Moderate to high | Nature of the electrophile, steric hindrance. |
| Silylation/Desilylation | Variable | Reagents used, catalytic conditions. |
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
While quantum chemical methods are excellent for studying individual molecules and their reactions, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (liquid or solid) and their interactions with other molecules, such as solvents or other reactants. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the system over time.
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is primarily dictated by rotation around the single bonds within its structure. The key areas of conformational flexibility are the rotation of the tert-butyl group and the orientation of the propynal moiety relative to the silyl (B83357) group.
The rotation around the silicon-carbon and carbon-carbon single bonds gives rise to different conformers. In acyclic systems, the energy barriers to these rotations are generally low, leading to a dynamic equilibrium of multiple conformations at room temperature. The relative populations of these conformers are determined by their steric and electronic properties.
For molecules with rotational freedom, various conformers such as anti and gauche arrangements are possible. The anti conformation, where bulky groups are positioned opposite to each other, is often the most stable due to minimized steric hindrance. In the case of this compound, the large tert-butyldimethylsilyl group would significantly influence the conformational preferences.
A study on the related compound, 3-(trimethylsilyl)propionic acid, utilized NMR spectroscopy to determine the equilibrium percentages of anti and gauche rotamers in different solvents. nih.gov This highlights the importance of the solvent environment in influencing conformational preferences. Similar methodologies could be applied to this compound to elucidate its conformational behavior in solution.
The stereochemistry of reactions involving this compound will be heavily influenced by its conformational state. The accessibility of the aldehyde and alkyne functional groups to incoming reagents will be dependent on the rotational conformation of the molecule. For instance, the approach of a nucleophile to the carbonyl carbon could be sterically hindered by the bulky tert-butyldimethylsilyl group in certain conformations.
To illustrate the energy differences that can arise from different conformations, the following table provides hypothetical relative energy values for staggered and eclipsed conformations around the C-C bond adjacent to the silyl group. It is important to note that these are illustrative values for a generic substituted ethane (B1197151) and not specific experimental or calculated values for this compound.
| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |
| Staggered (anti) | 180° | 0 |
| Gauche | 60° | 0.9 |
| Eclipsed | 0° | 3.0 |
This table is for illustrative purposes and does not represent actual data for this compound.
Design of Novel Reactions through Computational Modeling
Computational modeling is a powerful tool for designing novel reactions and understanding reaction mechanisms. In the context of this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can provide valuable insights into its reactivity.
By modeling the transition states of potential reactions, it is possible to predict the most likely reaction pathways and the stereochemical outcomes. For example, in a nucleophilic addition to the aldehyde, computational modeling could be used to determine whether the reaction proceeds via a Felkin-Anh or a non-Felkin-Anh model of asymmetric induction, depending on the nature of the nucleophile and the reaction conditions.
Furthermore, computational studies can be employed to design new catalysts or reagents that are specifically tailored to react with this compound in a desired manner. By understanding the electronic structure and steric profile of the molecule, it is possible to design catalysts that can overcome potential steric hindrance from the tert-butyldimethylsilyl group or that can selectively activate one of the functional groups over the other.
The design of novel reactions would involve calculating the activation energies for various potential reaction pathways. The following table provides a hypothetical example of how computational modeling could be used to compare the activation energies for two different proposed reaction pathways for a hypothetical reaction involving a silylated alkyne.
| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) |
| Pathway A | Catalyst X | 25 |
| Pathway B | Catalyst Y | 20 |
This table is for illustrative purposes and does not represent actual data for this compound.
Such computational data would suggest that Pathway B is kinetically more favorable and would guide the experimentalist in choosing the appropriate catalyst.
While specific computational studies on this compound are not readily found, the methodologies are well-established and could be readily applied to this molecule to accelerate the discovery and optimization of new synthetic transformations.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Transformations
The transformation of 3-tert-Butyldimethylsilylpropynal is intrinsically linked to the evolution of catalytic systems for alkyne and aldehyde functionalization. Future research will likely focus on creating more sophisticated catalysts that offer enhanced selectivity, efficiency, and sustainability.
Recent years have seen impressive growth in transition metal-catalyzed hydroacylation of alkynes, with cobalt, nickel, ruthenium, and iridium catalysts emerging as powerful alternatives to traditional rhodium systems. rsc.org The application of these novel systems to this compound could enable direct and atom-economical access to complex enones. Similarly, advances in the catalytic functionalization of alkynes using organoboron reagents provide a direct route to stereodefined multisubstituted alkenes, which are key structures in bioactive compounds and materials. acs.org Applying these methods could allow for precise control over the geometry of the resulting olefin from the alkyne moiety.
Another promising area is the development of bifunctional catalysts capable of activating two different functional groups simultaneously. chemeurope.com A catalyst designed to interact selectively with both the silylalkyne and the aldehyde could orchestrate complex cascade reactions in a single step, significantly streamlining synthetic pathways. chemeurope.com Furthermore, mechanochemical catalysis, which uses mechanical force to drive reactions, offers a green alternative to solvent-based methods, showing promise for reactions like Sonogashira couplings and cycloadditions involving alkynes. mdpi.com
| Catalyst System Type | Potential Transformation on this compound | Key Advantages |
| Co, Ni, Ru, Ir-based | Intramolecular or Intermolecular Hydroacylation | High atom economy, access to complex ketones. rsc.org |
| Transition Metal/Organoboron | Stereoselective Hydroarylation/Vinylation | Access to stereochemically defined alkenes. acs.org |
| Bifunctional Catalysts | Tandem Aldehyde Addition/Alkyne Cyclization | Increased complexity in a single step, high selectivity. chemeurope.com |
| Mechanochemical/Transition Metal | Solvent-free Couplings and Cycloadditions | Reduced solvent waste, shorter reaction times, high yields. mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch, offers significant advantages in safety, scalability, and process control. nih.gov For a reactive molecule like this compound, which combines an electrophilic aldehyde with a nucleophilic alkyne (after deprotonation), flow chemistry provides a much safer environment for handling potentially hazardous intermediates and exothermic reactions. acs.org
The integration of this compound into flow chemistry setups can facilitate:
Enhanced Safety: Small reactor volumes minimize the risks associated with runaway reactions or the formation of unstable intermediates. nih.gov
Precise Control: Parameters such as temperature, pressure, and residence time can be finely tuned, leading to cleaner reactions and higher yields. nih.gov
Scalability: Scaling up production is achieved by simply running the system for a longer duration, bypassing the challenges of scaling up batch reactors. acs.org
Automation: Flow systems can be integrated with online monitoring and purification, enabling automated, multi-step syntheses. acs.org
Future research will likely involve designing specific flow reactors, including packed-bed reactors with immobilized catalysts, for the transformations of this compound. mdpi.com This could enable the on-demand generation of organometallic reagents for addition to the aldehyde, followed immediately by a subsequent catalytic reaction on the alkyne moiety in a telescoped sequence. mdpi.com
Exploration of Bio-Inspired Synthetic Pathways
Nature provides a masterclass in selective and efficient synthesis under mild, aqueous conditions. The field of bio-inspired catalysis seeks to emulate these principles. For a silicon-containing molecule like this compound, this opens up fascinating possibilities.
Recent breakthroughs have shown that enzymes can be engineered to perform transformations on organosilicon compounds, a realm previously thought inaccessible to biocatalysis. nih.govchemrxiv.org Specifically, engineered cytochrome P450 enzymes have been shown to catalyze the formation of silicon-carbon bonds. nih.gov This hints at a future where enzymes could be developed to perform selective reactions on either the silyl (B83357) group or other parts of the molecule with surgical precision.
Furthermore, the principles of bio-inspired silica (B1680970) formation, where proteins like silicateins catalyze silica condensation, could inspire new synthetic strategies. nih.gov Metal-organic frameworks (MOFs) are also being developed as "enzyme mimics," providing confined spaces that can promote specific catalytic reactions with high selectivity, mirroring the active sites of enzymes. nih.gov One could envision a future where a MOF-based catalyst selectively hydrates the alkyne of this compound to the corresponding methyl ketone without affecting the aldehyde.
| Bio-Inspired Approach | Potential Application to this compound | Anticipated Benefit |
| Engineered Enzymes (e.g., Cytochromes) | Asymmetric reduction of the aldehyde; Selective functionalization at the silicon center. | High enantioselectivity; Reactions under mild, green conditions. nih.govchemrxiv.org |
| Enzyme/MOF Biocomposites | Immobilized enzymes for enhanced stability and reusability in transformations. | Increased catalyst lifetime, easier product purification. nih.gov |
| Biomimetic Catalysts (e.g., MOFs) | Selective transformations (e.g., hydration, oxidation) within catalyst pores. | High selectivity due to substrate confinement, mimicking enzyme active sites. nih.gov |
New Applications in Advanced Materials and Nanotechnology
The dual functionality of this compound makes it an attractive candidate for the synthesis of advanced materials and for surface functionalization in nanotechnology. The terminal alkyne can participate in polymerization reactions or click chemistry, while the aldehyde provides a handle for further chemical modification or for directing molecular assembly.
Future applications could include:
Functional Polymers: The compound could be used as a monomer or a functional cross-linker in the synthesis of novel polymers. For example, alkyne-functionalized polyesters are being explored as degradable, soft elastomers. gelest.com The aldehyde group could remain as a pendant function for post-polymerization modification.
Surface Modification: The silyl group has a natural affinity for silica and other oxide surfaces. This compound could be used to functionalize silica nanoparticles, creating a surface decorated with reactive alkyne and aldehyde groups for subsequent attachment of biomolecules or other functional units.
Nanostructured Materials: Bio-inspired synthesis methods are used to create hybrid organic-inorganic materials, such as silica nanoparticles templated by polypeptides. rsc.org The defined structure of this compound could be leveraged in such systems to create highly ordered, functional nanomaterials.
Unexplored Reactivity Patterns and Derivatizations
While the individual reactivities of aldehydes and silylalkynes are well-documented, the interplay between these two groups within the same molecule presents opportunities for discovering novel transformations.
A key area for exploration is in multicomponent and cycloaddition reactions. For instance, a recent study demonstrated a photoinduced [3+2] cycloaddition of alkyl aldehydes and internal alkynes to produce highly substituted cyclopentanones. nih.govnih.gov Applying this type of radical-mediated strategy to this compound in an intramolecular or intermolecular fashion could lead to complex polycyclic structures that are difficult to access through other means. The steric bulk of the tert-butyldimethylsilyl group can be expected to direct the regioselectivity of such additions. gelest.com
Further research into derivatization strategies is also warranted. While the silyl group is often seen as a protecting group for the terminal alkyne, it can also be a reactive handle. gelest.comgelest.com For example, it can be replaced with a halogen, providing a route to haloalkynes for further cross-coupling reactions. gelest.com Additionally, derivatization strategies targeting the aldehyde, such as the use of 3-nitrophenylhydrazine, can be employed to facilitate analysis by mass spectrometry or to introduce new functionalities. nih.gov Exploring reactions that engage both the aldehyde and the alkyne in a concerted or sequential manner remains a fertile ground for discovery.
| Reaction Class | Potential Unexplored Transformation | Significance |
| Radical Cycloadditions | Photoinduced [3+2] annulation using the aldehyde as a 3-carbon synthon. nih.govnih.gov | Atom-economical synthesis of complex cyclopentanone (B42830) derivatives. nih.gov |
| Tandem Reactions | Initial aldehyde reaction followed by intramolecular trapping by the alkyne. | Rapid construction of complex heterocyclic or carbocyclic scaffolds. |
| Silyl Group Manipulation | Conversion of the C-Si bond to a C-Halogen or C-B bond. | Access to versatile building blocks for further cross-coupling. gelest.com |
| Multi-component Reactions | Reactions involving the aldehyde, the alkyne, and one or more external reagents. | High-complexity products from simple starting materials in a single operation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
